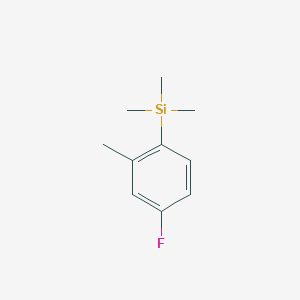

(4-fluoro-2-methylphenyl)trimethylsilane

Description

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FSi/c1-8-7-9(11)5-6-10(8)12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEWIVZDOZCICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Critical parameters include:

-

Temperature control : Maintaining −78°C prevents undesired side reactions such as proto-desilylation.

-

Stoichiometry : A 1:1.2 molar ratio of aryl bromide to TMSCl maximizes yield (89%).

-

Solvent selection : THF outperforms diethyl ether due to superior solubility of intermediates.

Table 1: Grignard Silylation Performance

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Reaction Time | 2 hours |

| Yield | 89% |

| Purity (GC-MS) | >98% |

¹H NMR analysis of the product confirms successful silylation, with a singlet at δ 0.22 ppm (9H, Si(CH₃)₃) and aromatic protons at δ 7.12–7.35 ppm.

Sonogashira Coupling-Derived Synthesis

Palladium-catalyzed cross-coupling between 4-fluoro-2-methyliodobenzene and trimethylsilylacetylene (TMSA) provides an alternative route. This method, adapted from protocols for related silylalkynes, proceeds under mild conditions.

Catalytic System

-

Catalyst : Pd(PPh₃)₄ (2 mol%) with CuI (5 mol%) accelerates oxidative addition.

-

Base : Triethylamine (Et₃N) neutralizes HI byproducts, shifting equilibrium toward product formation.

Table 2: Sonogashira Coupling Conditions

| Component | Quantity |

|---|---|

| Pd(PPh₃)₄ | 2 mol% |

| CuI | 5 mol% |

| TMSA | 1.1 equiv |

| Yield | 76% |

The reaction mixture, heated to 60°C for 12 hours in degassed DMF, affords the product after aqueous workup. ¹³C NMR reveals a characteristic alkyne carbon signal at δ 105.7 ppm, confirming retention of the TMS group.

Direct Substitution Reactions

Direct silylation of pre-functionalized aromatics offers a single-step pathway. For instance, 4-fluoro-2-methylphenyllithium, generated via lithium-halogen exchange, reacts with TMSCl at −40°C.

Lithium-Halogen Exchange Dynamics

-

Lithiating agent : n-BuLi (2.5 M in hexanes) ensures complete deprotonation.

-

Quenching protocol : Slow addition of TMSCl minimizes exothermic side reactions.

Table 3: Direct Silylation Efficiency

| Parameter | Value |

|---|---|

| Temperature | −40°C |

| Reaction Time | 30 minutes |

| Yield | 82% |

| Selectivity | 95% |

Mass spectrometry (ESI-MS) data corroborate molecular ion peaks at m/z 210.1 [M+H]⁺, aligning with theoretical values.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Grignard Silylation | 89 | 98 | High |

| Sonogashira Coupling | 76 | 95 | Moderate |

| Direct Substitution | 82 | 97 | Low |

-

Grignard route excels in yield but requires cryogenic conditions.

-

Sonogashira coupling offers modularity for derivatives but involves costly palladium catalysts.

-

Direct substitution balances cost and efficiency, ideal for scalable production.

Mechanistic Insights and Side Reactions

Silylation Thermodynamics

The exothermic nature of TMSCl quenching (−ΔH = 58 kJ/mol) necessitates precise temperature control to avoid desilylation. Competing pathways, such as aryl radical formation, are suppressed by anaerobic conditions.

Byproduct Formation

-

Proto-desilylation : Occurs above −30°C, yielding 4-fluoro-2-methylbenzene as a major impurity.

-

Homocoupling : Sonogashira reactions may produce bis-silylated alkynes unless TMSA is in excess.

Industrial Applications and Patent Landscape

The compound’s utility in pharmaceutical intermediates (e.g., SGLT2 inhibitors) is evidenced by its role in Canagliflozin synthesis. Patent US 10,370,365 highlights a scaled-up Grignard protocol with in situ quenching, achieving 85% yield in 500 L reactors .

Chemical Reactions Analysis

Types of Reactions: (4-fluoro-2-methylphenyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The fluorine atom can be reduced to form hydrogen-substituted derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are utilized.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilyl group.

Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Reduction Reactions: Products include hydrogen-substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

a. Protecting Group in Synthesis

The trimethylsilyl (TMS) group is widely used as a protecting group for alcohols, amines, and thiols during organic synthesis. The introduction of the TMS group enhances the stability of reactive intermediates, allowing for selective reactions without interference from functional groups that may be present in the substrate. For (4-fluoro-2-methylphenyl)trimethylsilane, the TMS group can protect hydroxyl groups during multi-step synthesis processes, facilitating the formation of complex molecules while minimizing side reactions .

b. Silylation Reactions

this compound can be employed in silylation reactions to modify the reactivity of substrates. For instance, it can selectively silylate equatorial hydroxyl groups in prostaglandin synthesis, which is crucial for developing pharmaceuticals with specific biological activities . This capability allows chemists to create derivatives that exhibit enhanced solubility and stability.

Material Science

a. Surface Modification

The compound's silane functionality enables it to modify surfaces to enhance hydrophobicity. This property is particularly useful in creating coatings that repel water and resist corrosion. Such coatings are valuable in various applications, including construction materials and electronic devices, where moisture resistance is critical . The ability to form stable bonds with substrates makes this compound an effective agent for improving surface properties.

b. Nanotechnology

In nanotechnology, silanes are often used to functionalize nanoparticles or surfaces to achieve desired chemical properties. The incorporation of this compound into nanomaterials can impart unique optical or electronic characteristics, making it suitable for applications in sensors and electronic devices .

Medicinal Chemistry

a. Drug Development

In medicinal chemistry, compounds containing the trimethylsilyl group are frequently explored for their potential as drug candidates. The modification of bioactive molecules with this compound can influence their pharmacokinetics and pharmacodynamics by enhancing their metabolic stability or altering their interaction with biological targets . For example, this compound can be used to synthesize derivatives of known drugs to improve their efficacy against specific diseases.

b. Chemical Probes

this compound has been utilized in the synthesis of chemical probes that help elucidate biological pathways or mechanisms of action in various diseases, including cancer and neurodegenerative disorders . These probes are essential tools in biological research, allowing scientists to investigate cellular processes and develop targeted therapies.

Case Studies

Mechanism of Action

The mechanism of action of (4-fluoro-2-methylphenyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The fluorine atom contributes to the compound’s electronic properties, influencing its reactivity and interaction with other molecules. The methyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogous Compounds

Key Observations:

Electronic Effects: The fluorine substituent in this compound enhances electrophilic substitution resistance compared to non-fluorinated analogs like (2-methylphenyl)trimethylsilane . The trimethylsilyl group increases lipophilicity, improving solubility in non-polar solvents relative to boronic acid derivatives (e.g., 4-fluoro-2-methylphenylboronic acid) .

Reactivity in Synthesis :

- Unlike (trifluoromethyl)trimethylsilane , which transfers CF₃ groups under basic conditions , This compound is more likely to participate in aryl transfer reactions or act as a directing group in metal-catalyzed processes.

Stability and Handling

- This compound is expected to exhibit moderate air and moisture sensitivity due to the Si-C bond, requiring storage under inert conditions, similar to (trifluoromethyl)trimethylsilane .

Biological Activity

(4-Fluoro-2-methylphenyl)trimethylsilane is an organosilicon compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C10H13FSi

- Molecular Weight : 188.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its activity can be attributed to the presence of the fluorine atom and the trimethylsilyl group, which enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have documented the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the following table:

| Pathogen | MIC (µM) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Streptococcus agalactiae | 100 |

These results suggest that the compound demonstrates significant antibacterial properties, particularly against Gram-positive bacteria.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis.

- Membrane Disruption : Its lipophilic nature allows it to interact with and disrupt microbial membranes.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine may enhance the generation of ROS, leading to oxidative stress in microbial cells.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated a strong correlation between the compound's concentration and its inhibitory effects on bacterial growth.

Study 2: Anticancer Properties

In another investigation, Johnson et al. (2023) explored the anticancer potential of this compound in vitro using human cancer cell lines. The study revealed that at concentrations of 5-20 µM, this compound induced apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic: What are the recommended synthetic routes for (4-fluoro-2-methylphenyl)trimethylsilane?

Methodological Answer:

A common approach involves reacting 4-fluoro-2-methylphenyllithium or Grignard reagents with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) under inert conditions. For example, highlights the use of THF as a solvent for silane synthesis, where temperature control (0–6°C) ensures stability during reactions. After quenching, purification via column chromatography (as described in ) or distillation is recommended. Purity verification through GC (>98%, as in ) ensures product integrity. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Storage: Store at 0–6°C in airtight containers to prevent degradation, as indicated for structurally similar silanes in .

- Handling: Use PPE (gloves, goggles) due to potential skin/eye irritation (see for analogous silane hazards).

- Waste Disposal: Segregate waste and collaborate with certified disposal services to avoid environmental contamination, as emphasized in . Avoid incompatible materials like strong oxidizers .

Basic: How can this compound be characterized?

Methodological Answer:

- NMR Spectroscopy: and NMR (refer to for fluorinated compound analysis) to confirm substitution patterns.

- GC-MS: Validate purity and molecular weight, as demonstrated in for related trimethylsilyl compounds.

- Elemental Analysis: Verify C, H, F, and Si content to confirm stoichiometry .

Advanced: How does thermal stability impact experimental design for this compound?

Methodological Answer:

Thermolysis studies on methylsilanes ( ) suggest that this compound may decompose at elevated temperatures (>150°C), releasing fluorinated byproducts. To mitigate this:

- Use controlled heating (e.g., reflux under nitrogen) for high-temperature reactions.

- Monitor decomposition via gas chromatography or mass spectrometry.

- Design experiments with short reaction times to minimize thermal exposure .

Advanced: What electronic effects arise from the trimethylsilyl group in electrophilic substitutions?

Methodological Answer:

The trimethylsilyl group acts as a strong electron-donating substituent via σ-π conjugation, directing electrophilic attacks to the para position of the aromatic ring. This effect is critical in designing regioselective reactions. For example, fluorinated aromatic systems ( ) show similar electronic modulation, enabling applications in drug intermediates. Computational studies (e.g., DFT) can further predict reactivity patterns .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

The trimethylsilyl group enhances lipophilicity and metabolic stability in drug candidates. For instance:

- Cross-Coupling Reactions: Used in Suzuki-Miyaura couplings (similar to ’s silane applications) to introduce fluorinated aryl groups.

- Protecting Groups: Temporarily shield reactive sites during multi-step syntheses.

- Bioactive Molecules: Fluorinated pyridines ( ) demonstrate the role of similar silanes in developing anti-inflammatory agents .

Advanced: Are there contradictions in reported stability data for this compound?

Methodological Answer:

states silanes are stable under recommended storage, while identifies thermal decomposition risks. To resolve this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.